molecular formula C13H15N3O2 B136246 Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 150011-11-3

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B136246
CAS RN: 150011-11-3
M. Wt: 245.28 g/mol
InChI Key: HYLAFESEWXPMFD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester, while the presence of an amino group and a phenyl ring substituted with a methyl group at the 4-position adds to its complexity and potential for chemical reactivity .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a three-component one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was synthesized via an abnormal Beckmann rearrangement . These methods highlight the versatility in the synthesis of pyrazole derivatives, which may be applicable to the synthesis of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques such as X-ray crystallography and NMR. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic system with specific unit cell parameters and stabilization by intermolecular interactions . These structural analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The amino group in such compounds can be diazotized and coupled with other reagents to afford different heterocyclic systems . Additionally, the presence of reactive sites such as the carboxylate and amino groups allows for further functionalization and the synthesis of complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and reactivity. The compound's spectroscopic properties, such as IR and UV-Vis spectra, can be used to confirm its structure . Moreover, the biological activities of these compounds, such as fungicidal and plant growth regulation activities, are of significant interest .

Scientific Research Applications

  • Crystal Structure Analysis and Biological Activities :

    • Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and analyzed for its crystal structure using X-ray diffraction. This study revealed that the compound exhibits fungicidal and plant growth regulation activities (L. Minga, 2005).
  • Synthesis for Selective Cyclocondensation :

    • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is effective in selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This process yields ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, important for chemical syntheses (P. S. Lebedˈ et al., 2012).
  • Fluorescence and Biological Activities :

    • A study on Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate revealed its unique reactivity, leading to the synthesis of fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidine. These compounds exhibit stronger fluorescence intensity than their methyl analogues and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Yan‐Chao Wu et al., 2006).
  • Corrosion Inhibition :

    • Pyranpyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been identified as novel corrosion inhibitors. These compounds show high efficiency in protecting mild steel, which is valuable for industrial applications like pickling processes (P. Dohare et al., 2017).
  • Antimicrobial and Anticancer Agents :

    • Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant antimicrobial and anticancer activities. Some of these compounds have exhibited higher anticancer activity than doxorubicin, a reference drug (H. Hafez et al., 2016).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, the compound’s potential applications in medicinal chemistry, agriculture, and materials chemistry could be investigated .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methylacetophenone", "hydrazine hydrate", "ethyl acetoacetate", "sodium ethoxide", "ethyl chloroformate", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone with hydrazine hydrate to form 4-methyl-1-phenyl-1,2,3,6-tetrahydropyridazine", "Step 2: Cyclization of 4-methyl-1-phenyl-1,2,3,6-tetrahydropyridazine with ethyl acetoacetate and sodium ethoxide to form ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate", "Step 3: Esterification of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate with ethyl chloroformate and sodium bicarbonate to form Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate", "Step 4: Purification of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate by recrystallization from ethanol and water" ] }

CAS RN

150011-11-3

Product Name

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3

InChI Key

HYLAFESEWXPMFD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N

Origin of Product

United States

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